molecular formula C21H22BrN5O2S B2962850 6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-05-9

6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2962850
CAS RN: 422288-05-9
M. Wt: 488.4
InChI Key: JVDAHWMLZLAMIO-UHFFFAOYSA-N
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Description

6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of piperazines and a member of pyridines.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • A study described the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions. This method highlights the versatility of quinazolinone derivatives in chemical synthesis, including compounds similar to the query compound, demonstrating significant anticancer activity in specific derivatives (Nowak et al., 2015).

Biological Activities

  • Research on 2-pyridylquinazoline derivatives, closely related to the query compound, revealed their potential as anti-tumor and anti-microbial agents. The study emphasizes the importance of the quinazoline core in developing compounds with significant biological activities (Eweas et al., 2021).

  • Another study focused on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, including steps relevant to the synthesis of the query compound. These derivatives exhibited potential antimicrobial activity, underscoring the therapeutic potential of quinazoline derivatives (Babu et al., 2015).

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of various quinazolinone derivatives, including the method of synthesis and biological evaluation, suggest that the structural features of these compounds contribute significantly to their biological activities. This research direction implies that the query compound may also hold potential for similar applications, given its structural similarity to the compounds studied (Akl et al., 2017).

properties

IUPAC Name

6-bromo-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5O2S/c22-15-6-7-17-16(14-15)20(29)27(21(30)24-17)9-3-5-19(28)26-12-10-25(11-13-26)18-4-1-2-8-23-18/h1-2,4,6-8,14H,3,5,9-13H2,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDAHWMLZLAMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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